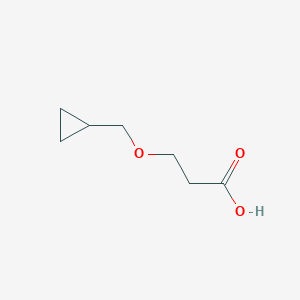
3-(Cyclopropylmethoxy)propanoic acid
Overview
Description
3-(Cyclopropylmethoxy)propanoic acid, also known as cyclopropylmethoxyacetic acid (CMAA), is a cyclic organic compound with a carboxylic acid functional group. It is a colorless, odorless, and tasteless compound that is soluble in water, alcohols, and ethers. CMAA is an important intermediate in the synthesis of several compounds, including pharmaceuticals, pesticides, and herbicides. It is also used as a reagent in organic synthesis.
Scientific Research Applications
Corrosion Inhibition
3-(Cyclopropylmethoxy)propanoic acid may be relevant in the field of corrosion inhibition. For instance, Schiff's bases derived from cysteine, such as 3-mercapto-2-((4-methoxybenzylidene)amino)propanoic acid, have been studied for their properties as corrosion inhibitors on mild steel in acidic solutions. These compounds exhibit significant inhibition efficiency, making them potential candidates for industrial applications in metal protection (Gupta et al., 2016).
Material Science and Polymer Chemistry
In the realm of material science and polymer chemistry, compounds like 3-(4-Hydroxyphenyl)propanoic acid, which are structurally similar to this compound, have been explored for their potential in enhancing the reactivity of molecules towards benzoxazine ring formation. This highlights the application of such compounds in developing materials with specific thermal and thermo-mechanical properties suitable for a wide range of applications (Trejo-Machin et al., 2017).
Synthesis of Furoquinolinone and Angelicin Derivatives
The compound has been implicated in novel approaches to synthesize derivatives like furoquinolinone and angelicin. These derivatives are prepared through oxidative dearomatization combined with cascade transition-metal catalyzed reactions, indicating the compound's utility in organic synthesis and pharmaceutical research (Ye et al., 2012).
Biosynthesis and Bioengineering
The potential of this compound in biosynthesis and bioengineering is indicated by studies involving compounds like 3-hydroxypropanoic acid. For example, the biosynthesis of 3-hydroxypropionic acid directly from CO2 in cyanobacterium Synechocystis sp. PCC 6803 demonstrates the possibilities for using similar compounds in sustainable and environmentally friendly chemical production processes (Wang et al., 2016).
Flame Retardancy Applications
Research on compounds like 3-(Hydroxyphenyl phosphinyl) propanoic acid, which are structurally related to this compound, indicates their use as flame retardant agents. These compounds are used for treating materials like cellulose fabrics to enhance flame retardancy, highlighting their potential application in material safety and engineering (Zhang et al., 2008).
SummaryThe scientific research applications of this compound span across various fields
Scientific Research Applications of this compound
Corrosion Inhibition
This compound may have potential applications in corrosion inhibition. Schiff's bases derived from cysteine, such as 3-mercapto-2-((4-methoxybenzylidene)amino)propanoic acid, have demonstrated significant inhibition efficiency on mild steel in acidic solutions, suggesting possible industrial applications in metal protection (Gupta et al., 2016).
Material Science and Polymer Chemistry
In material science and polymer chemistry, compounds like 3-(4-Hydroxyphenyl)propanoic acid, structurally similar to this compound, have been explored for enhancing the reactivity of molecules towards benzoxazine ring formation. This highlights the potential application of such compounds in developing materials with specific thermal and thermo-mechanical properties (Trejo-Machin et al., 2017).
Synthesis of Furoquinolinone and Angelicin Derivatives
The compound has been used in novel approaches to synthesize derivatives like furoquinolinone and angelicin. These derivatives are prepared through oxidative dearomatization combined with cascade transition-metal catalyzed reactions, indicating the compound's utility in organic synthesis and pharmaceutical research (Ye et al., 2012).
Biosynthesis and Bioengineering
The potential of this compound in biosynthesis and bioengineering is indicated by studies involving compounds like 3-hydroxypropanoic acid. For example, the biosynthesis of 3-hydroxypropionic acid directly from CO2 in cyanobacterium Synechocystis sp. PCC 6803 demonstrates the possibilities for using similar compounds in sustainable and environmentally friendly chemical production processes (Wang et al., 2016).
Flame Retardancy Applications
Research on compounds like 3-(Hydroxyphenyl phosphinyl) propanoic acid, which are structurally related to this compound, indicates their use as flame retardant agents. These compounds are used for treating materials like cellulose fabrics to enhance flame retardancy, highlighting their potential application in material safety and engineering (Zhang et al., 2008)
Mechanism of Action
properties
IUPAC Name |
3-(cyclopropylmethoxy)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c8-7(9)3-4-10-5-6-1-2-6/h6H,1-5H2,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBHJVWKLRYOYFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



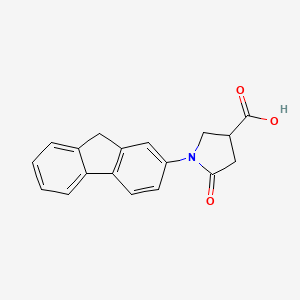

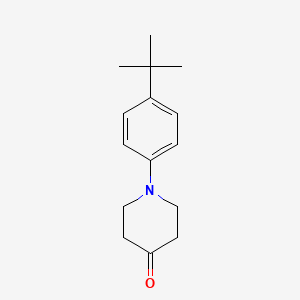
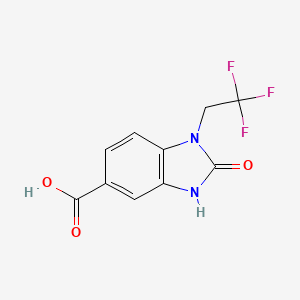
![1-[(2-Methylpropoxy)carbonyl]piperidine-4-carboxylic acid](/img/structure/B3374456.png)
![2-[2-(Cyclopentylsulfanyl)-4-methyl-1,3-thiazol-5-yl]acetic acid](/img/structure/B3374461.png)
![2-[(2,5-Dimethylphenyl)sulfanyl]aniline](/img/structure/B3374467.png)

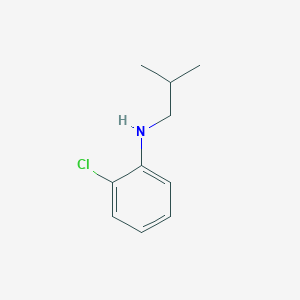
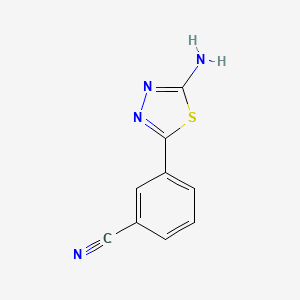
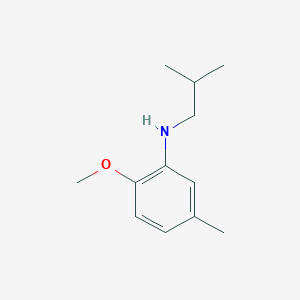

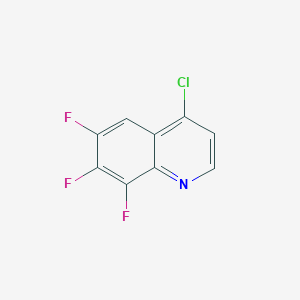
![2-Chloro-5H,6H,7H,8H,9H,10H-cycloocta[B]pyridine-3,4-dicarbonitrile](/img/structure/B3374535.png)